molecular formula C12H19ClN2O B1422872 Methyl({[2-(morpholin-4-yl)phenyl]methyl})amine hydrochloride CAS No. 1311313-57-1

Methyl({[2-(morpholin-4-yl)phenyl]methyl})amine hydrochloride

Cat. No. B1422872
M. Wt: 242.74 g/mol
InChI Key: YQLHVQLUQZXLBN-UHFFFAOYSA-N
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Description

“Methyl({[2-(morpholin-4-yl)phenyl]methyl})amine hydrochloride” is a chemical compound with the CAS Number: 1311313-57-1 . It has a molecular weight of 242.75 . The IUPAC name for this compound is N-methyl[2-(4-morpholinyl)phenyl]methanamine hydrochloride .


Synthesis Analysis

The synthesis of morpholines, which are frequently found in biologically active molecules and pharmaceuticals, has been a subject of significant attention . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The InChI code for “Methyl({[2-(morpholin-4-yl)phenyl]methyl})amine hydrochloride” is 1S/C12H18N2O.ClH/c1-13-10-11-4-2-3-5-12(11)14-6-8-15-9-7-14;/h2-5,13H,6-10H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

It is stored at room temperature . More specific physical and chemical properties are not available in the searched data.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

Methyl({[2-(morpholin-4-yl)phenyl]methyl})amine hydrochloride and its derivatives are primarily utilized in synthetic chemistry for the development of pharmaceutical compounds. The compound has been synthesized via diverse synthetic methods and its structure verified through various techniques including IR, 1H NMR, and MS. For instance, the synthesis and antidepressive activity of related morpholine hydrochloride compounds were explored, indicating potential applications in the development of antidepressants (Yuan, 2012), (Chuan, 2011).

Antitumor and Antibacterial Activity

Studies have also investigated the antitumor and antibacterial properties of morpholine hydrochloride derivatives. These compounds have shown promise in biological screenings for their potential use in treating cancer and bacterial infections. For example, a series of tertiary aminoalkanols, including morpholine derivatives, were tested for antitumor activity, indicating the compound's potential in cancer treatment research (Isakhanyan et al., 2016), (Isakhanyan et al., 2014).

Synthesis Methodology and Process Optimization

The compound and its derivatives have also been subject to methodological studies focusing on optimizing synthesis processes, such as the development of microwave-assisted synthetic routes for related compounds. These studies are crucial for improving the efficiency and environmental impact of pharmaceutical manufacturing processes (We, 2013), (Aljohani et al., 2019).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-methyl-1-(2-morpholin-4-ylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c1-13-10-11-4-2-3-5-12(11)14-6-8-15-9-7-14;/h2-5,13H,6-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLHVQLUQZXLBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1N2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl({[2-(morpholin-4-yl)phenyl]methyl})amine hydrochloride

CAS RN

1311313-57-1
Record name methyl({[2-(morpholin-4-yl)phenyl]methyl})amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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